molecular formula C11H15NO4 B14186781 2-(3,5-Dimethoxyphenoxy)propanamide CAS No. 854672-81-4

2-(3,5-Dimethoxyphenoxy)propanamide

Cat. No.: B14186781
CAS No.: 854672-81-4
M. Wt: 225.24 g/mol
InChI Key: YWYMVBRLGDVXQQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenoxy)propanamide is an organic compound with the molecular formula C11H15NO4 It is a derivative of propanamide, featuring a 3,5-dimethoxyphenoxy group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenoxy)propanamide typically involves the reaction of 3,5-dimethoxyphenol with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of the acyl chloride, forming the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(3,5-Dimethoxyphenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound, lacking the 3,5-dimethoxyphenoxy group.

    3,5-Dimethoxyphenol: The phenolic precursor used in the synthesis.

    3-Chloropropionyl chloride: The acylating agent used in the synthesis.

Uniqueness

2-(3,5-Dimethoxyphenoxy)propanamide is unique due to the presence of both the amide and the 3,5-dimethoxyphenoxy groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

854672-81-4

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-(3,5-dimethoxyphenoxy)propanamide

InChI

InChI=1S/C11H15NO4/c1-7(11(12)13)16-10-5-8(14-2)4-9(6-10)15-3/h4-7H,1-3H3,(H2,12,13)

InChI Key

YWYMVBRLGDVXQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)OC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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